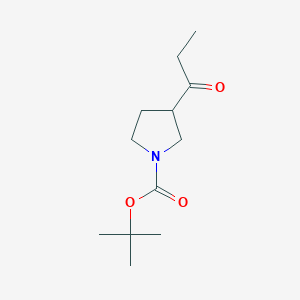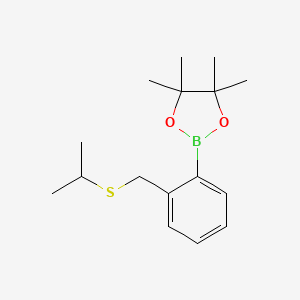
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known as DT-010, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DT-010 is a thionoester derivative of nicotinic acid and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound also inhibits the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, oxidative stress markers, and lipid peroxidation products in animal models of inflammation. This compound has also been shown to inhibit tumor growth and induce apoptosis in animal models of cancer. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. This compound can be easily administered orally or intraperitoneally, making it suitable for in vivo studies. However, the limitations of this compound include its poor solubility in water and low bioavailability. These limitations can be overcome by formulating this compound into a more soluble and bioavailable form.
Future Directions
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has the potential to be developed as a therapeutic agent for various diseases. Future research should focus on optimizing the formulation of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound should also be tested in clinical trials to evaluate its safety and efficacy in humans. Overall, this compound is a promising compound with potential therapeutic applications, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dichlorobenzoyl chloride with 3-pyrrolidinethiol in the presence of triethylamine to obtain 2,3-dichlorophenyl-3-pyrrolidinethione. The obtained product is then reacted with nicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound.
Scientific Research Applications
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been extensively studied for its therapeutic potential in various disease models. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
properties
IUPAC Name |
2-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOQSHLRRBEBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)
![4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide](/img/structure/B2856180.png)

![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid](/img/structure/B2856188.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2856189.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)
![5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2856191.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2856192.png)